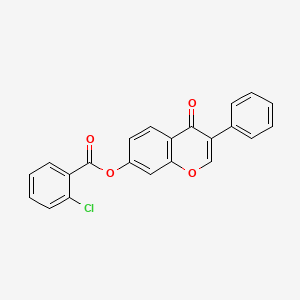

4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate” is a chemical compound with the linear formula C17H12O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved through an O-acylation reaction between equimolar amounts of 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H12O4 . The CAS Number is 13020-22-9 and the molecular weight is 280.283 .Aplicaciones Científicas De Investigación

Synthesis Methods :4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate is a derivative of the chromene family, and its synthesis and characterization are crucial for its applications. Diana Becerra et al. (2021) described the synthesis of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, by O-acylation reaction, highlighting the importance of precise synthetic methods in obtaining these compounds with high purity (Becerra, Portilla, & Castillo, 2021). The process involved using triethylamine and dichloromethane at controlled temperatures, emphasizing the sensitivity of these reactions.

Antimicrobial Applications :The antimicrobial properties of chromene derivatives are noteworthy. For instance, Shriram H. Bairagi et al. (2009) synthesized and evaluated Schiff's bases of 4-Chloro-3-coumarin aldehyde for their antimicrobial activities, finding significant activity against various microorganisms (Bairagi, Bhosale, & Deodhar, 2009). Similarly, A. Behrami et al. (2019) reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one, which exhibited a high level of antibacterial activity (Behrami & Dobroshi, 2019). These findings suggest that this compound may also possess antimicrobial properties.

Catalytic and Reaction Applications :Chromene derivatives are also utilized in catalytic processes and chemical reactions. Matteo Alonzi et al. (2014) discussed the use of polystyrene-supported catalysts in Michael additions, involving 4-hydroxycoumarin derivatives, for synthesizing warfarin and its analogues, indicating the potential of chromene derivatives in synthetic organic chemistry (Alonzi et al., 2014).

Non-linear Optical (NLO) Properties :The NLO properties of chromene derivatives make them suitable for applications in photonics and optoelectronics. Nadia Arif et al. (2022) synthesized novel coumarin-based pyrano-chromene derivatives and analyzed their NLO properties, revealing their potential in optoelectronic applications (Arif et al., 2022).

Molecular Docking and Structural Analysis :The study of molecular structures and interactions is vital for understanding the applications of these compounds in biological systems. For example, Y. Sert et al. (2018) characterized a chromene derivative using various spectroscopic techniques and performed molecular docking to study its interactions with interleukin-6, providing insights into its potential biomedical applications (Sert et al., 2018).

Safety and Hazards

Direcciones Futuras

Future research could focus on further elucidating the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of “4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate”. Additionally, the safety and hazards associated with this compound could be more thoroughly investigated. The potential biological activities of this compound, as suggested by the activities of related compounds , could also be an interesting area for future research.

Propiedades

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClO4/c23-19-9-5-4-8-16(19)22(25)27-15-10-11-17-20(12-15)26-13-18(21(17)24)14-6-2-1-3-7-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQYJUIRZKWPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2820635.png)

![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)

![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)

![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)

![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/no-structure.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)